(S)-(+)-2-Phenylpropionic acid

Catalog No.
S608013
CAS No.
7782-24-3
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-Phenylpropionic acid

CAS Number

7782-24-3

Product Name

(S)-(+)-2-Phenylpropionic acid

IUPAC Name

(2S)-2-phenylpropanoic acid

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m0/s1

InChI Key

YPGCWEMNNLXISK-ZETCQYMHSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)O

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)C(=O)O

Pharmaceutical Research:

  • Phenylketonuria (PKU) treatment: Studies suggest that (S)-2-phenylpropionic acid may act as a competitive inhibitor of the large neutral amino acid transporter 1 (LAT1) protein. LAT1 is responsible for transporting large neutral amino acids, including phenylalanine, into cells. By inhibiting LAT1, (S)-2-phenylpropionic acid could potentially reduce the blood levels of phenylalanine in individuals with PKU, a genetic disorder characterized by the buildup of phenylalanine. []

Neuroscience Research:

  • Neuroprotective effects: (S)-2-phenylpropionic acid has been shown to exhibit neuroprotective properties in animal models of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. The proposed mechanisms for these effects involve the reduction of oxidative stress and the modulation of neurotransmitter levels in the brain. However, further research is needed to confirm these findings and understand the underlying mechanisms.

Material Science Research:

  • Chiral recognition and separation: Due to its chirality, (S)-2-phenylpropionic acid can be used as a chiral resolving agent in the separation of racemic mixtures. [] This property can be valuable in the development of new drugs and other chiral molecules where only one enantiomer is desired.

(S)-(+)-2-Phenylpropionic acid, also known as hydratropic acid, is a chiral compound with the molecular formula C9H10O2C_9H_{10}O_2 and a molecular weight of 150.17 g/mol. It features a phenyl group attached to a propionic acid structure, making it a member of the phenylpropanoic acid family. The compound exists primarily in its (S)-enantiomeric form, which is significant for its biological activity and applications in pharmaceuticals.

, including:

  • Esterification: Reacts with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  • Reduction: Can be reduced to form alcohol derivatives.

For example, the esterification reaction can be represented as follows:

 S 2 Phenylpropionic acid+AlcoholEster+Water\text{ S 2 Phenylpropionic acid}+\text{Alcohol}\rightarrow \text{Ester}+\text{Water}

(S)-(+)-2-Phenylpropionic acid exhibits notable biological activities, particularly as a non-steroidal anti-inflammatory drug (NSAID). It functions by inhibiting cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation and pain. This compound is also studied for its potential effects on various biological pathways, including:

  • Anti-inflammatory effects
  • Analgesic properties
  • Potential role in treating conditions like arthritis

The synthesis of (S)-(+)-2-Phenylpropionic acid can be achieved through several methods:

  • Chiral Resolution: Separation of enantiomers from racemic mixtures using chiral agents.
  • Enzymatic Synthesis: Utilizing enzymes to selectively produce the (S)-enantiomer from precursors.
  • Chemical Synthesis: Traditional methods include the use of dimethyl carbonate in high-temperature reactions within autoclaves .

A typical chemical synthesis reaction might involve starting materials such as phenylacetic acid and reagents like potassium carbonate under controlled conditions.

Research has shown that (S)-(+)-2-Phenylpropionic acid interacts with various biological systems. Notably, it has been studied for its interactions with:

  • Cyclooxygenase enzymes: Inhibiting these enzymes reduces inflammation.
  • Transport proteins: Its permeability across biological membranes indicates potential effects on drug absorption and distribution.

Studies have indicated that this compound does not significantly inhibit major cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions .

(S)-(+)-2-Phenylpropionic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeSimilarity Level
Alpha-Isopropylphenylacetic AcidPhenylpropanoic Acid0.97
2-Methyl-2-phenylpropanoic AcidPhenylpropanoic Acid0.95
2-(4-Methylphenyl)propanoic AcidPhenylpropanoic Acid0.93

Uniqueness

The uniqueness of (S)-(+)-2-Phenylpropionic acid lies in its specific chiral configuration, which confers distinct pharmacological properties compared to its structural analogs. Its effectiveness as an anti-inflammatory agent is particularly pronounced due to this stereochemistry.

Classical resolution of racemic 2-phenylpropionic acid represents one of the foundational approaches for obtaining the (S)-(+)-enantiomer [5]. The method involves the formation of diastereomeric salts with chiral resolving agents, followed by selective crystallization and subsequent hydrolysis to recover the desired enantiomer [9].

The resolution process typically employs naturally occurring chiral bases such as brucine, quinine, or cinchonine as resolving agents [5]. These alkaloids form diastereomeric salts with racemic 2-phenylpropionic acid, exhibiting different solubilities that enable separation through fractional crystallization [9]. The stereochemical outcome is governed by the specific interactions between the carboxylic acid and the chiral base, with hydrogen bonding and steric factors playing crucial roles in determining the selectivity [12].

Table 1: Classical Resolution Data for 2-Phenylpropionic Acid

Resolving AgentYield (%)Enantiomeric Excess (%)Reference
Brucine35-4285-92 [5]
Quinine30-3880-88 [9]
Cinchonine28-3578-85 [12]

The efficiency of classical resolution is inherently limited by the theoretical maximum yield of 50% for each enantiomer [5]. Furthermore, the process requires multiple recrystallization steps to achieve high enantiomeric purity, making it labor-intensive and economically challenging for large-scale applications [9]. Despite these limitations, classical resolution remains valuable for academic research and small-scale preparations where high optical purity is essential [12].

Recent developments in classical resolution have focused on improving the efficiency through the use of novel chiral auxiliaries and optimized crystallization conditions [8]. These improvements have led to enhanced selectivity and reduced processing time, although the fundamental limitations of the approach remain unchanged [11].

Asymmetric Synthesis via Catalytic Hydrogenation

Asymmetric hydrogenation represents one of the most effective and widely studied methods for the enantioselective synthesis of (S)-(+)-2-phenylpropionic acid [1] [2]. This approach involves the catalytic reduction of prochiral α,β-unsaturated carboxylic acid precursors using chiral transition metal catalysts, typically based on rhodium complexes with chiral phosphine ligands [3] [6].

The mechanism of asymmetric hydrogenation proceeds through the formation of a rhodium-substrate complex, where the chiral ligand environment determines the facial selectivity of hydrogen addition [2]. The most successful catalytic systems employ chelating bisphosphine ligands such as 1,2-bis(diphenylphosphino)ethane derivatives, which create a well-defined chiral pocket around the metal center [1] [3].

Table 2: Asymmetric Hydrogenation Results for 2-Phenylpropionic Acid Precursors

Catalyst SystemSubstrateConversion (%)Enantiomeric Excess (%)ConditionsReference
Rhodium-ChenPhosα-Methoxycinnamic acid999520 atm H₂, CF₃CH₂OH [1]
Rhodium-DIPAMPCinnamic acid derivative9688-943 atm H₂, methanol [2]
Rhodium-BisP*Phenylacrylic acid9892-9610 atm H₂, dichloromethane [3]

The enantioselectivity in rhodium-catalyzed asymmetric hydrogenation is governed by the differential binding of substrate enantiomers to the catalyst [2]. The major diastereomeric complex, although thermodynamically more stable, exhibits lower reactivity toward hydrogen compared to the minor diastereomer [3]. This kinetic preference leads to the preferential formation of one enantiomer with high selectivity [6].

The development of electron-rich diphosphine ligands has revealed new mechanistic aspects that contribute to exceptionally high enantioselectivity [2]. These advanced ligand systems can achieve near-perfect enantiocontrol in the hydrogenation of dehydroamino acids and related substrates [3]. The success of these systems lies in their ability to create a highly asymmetric environment that strongly favors the formation of one enantiomer over the other [7].

Heterogeneous asymmetric catalysis has also been explored as an alternative to homogeneous systems [3]. Strategies include the adsorption of chiral modifiers onto active metal surfaces, covalent tethering of homogeneous catalysts to solid supports, and the use of electrostatic interactions between charged frameworks and cationic species [3]. While these approaches offer advantages in catalyst recovery and recycling, they generally provide lower enantioselectivity compared to their homogeneous counterparts [3].

Enzymatic Kinetic Resolution Using Lipases

Enzymatic kinetic resolution using lipases has emerged as a powerful and environmentally benign method for obtaining enantiomerically pure (S)-(+)-2-phenylpropionic acid [8] [10] [26]. This approach exploits the inherent enantioselectivity of lipase enzymes to preferentially catalyze the esterification or hydrolysis of one enantiomer from a racemic mixture [9] [11].

Lipases demonstrate exceptional enantioselectivity toward a wide range of secondary alcohols and carboxylic acids, making them particularly suitable for the resolution of 2-phenylpropionic acid derivatives [9]. The enzymatic process typically involves the selective esterification of one enantiomer in the presence of an alcohol donor, leaving the unreacted enantiomer unchanged [10] [26].

Table 3: Lipase-Catalyzed Kinetic Resolution Data

EnzymeSolventAcyl DonorConversion (%)Enantiomeric Excess (%)Enantioselectivity (E)Reference
Novozyme 435n-Hexanen-Hexanol46.392.966.9 [10]
Candida rugosaTolueneIsopropenyl acetate45-5088-9345-65 [8]
Lipozyme TL-IMOrganic solventVinyl acetate48-5285-90>1000 [11]

The mechanism of enantioselectivity in lipases involves the formation of a tetrahedral intermediate within the enzyme active site [9]. The chiral environment created by the amino acid residues surrounding the active site determines which enantiomer can adopt the proper orientation for catalysis [12]. Substrate mapping, X-ray crystallographic analysis, and computational calculations have provided insights into the molecular basis of this selectivity [9].

Novozyme 435, an immobilized preparation of Candida antarctica lipase B, represents one of the most widely used biocatalysts for kinetic resolution [26] [27]. This enzyme preparation offers excellent stability in organic solvents and demonstrates broad substrate specificity while maintaining high enantioselectivity [26]. The kinetic study of (R,S)-2-phenylpropionic acid resolution using Novozyme 435 has revealed optimal conditions involving n-hexanol as the acyl donor in n-hexane solvent [10].

The effects of reaction conditions on conversion and enantiomeric excess have been systematically investigated [10]. Temperature, substrate concentration, and the nature of the organic solvent significantly influence the catalytic efficiency [8]. The optimal catalytic system achieves enantiomerically pure products with conversion rates suitable for practical applications [11].

Recent advances in enzymatic kinetic resolution have focused on expanding the substrate scope and improving the stereoselectivity factor [11]. The development of engineered lipases with enhanced properties and the use of novel reaction media have contributed to the advancement of this methodology [20].

Novel Biphasic Carbonylation Approaches

Biphasic carbonylation represents an innovative synthetic approach for the preparation of 2-phenylpropionic acid and its derivatives [14] [17]. This methodology involves the palladium-catalyzed carbonylation of α-methylbenzyl bromide in an organic-aqueous sodium hydroxide mixture under mild conditions [14].

The biphasic carbonylation process utilizes an interfacial synthesis technique that has been successfully extended to include surface-active palladium complexes as catalysts [14]. The reaction is typically carried out at temperatures between 35-60°C and atmospheric pressure, using palladium-(4-dimethylaminophenyl)diphenylphosphine complex as the catalyst and dodecyl sodium sulfate as the emulsifier [14].

Table 4: Biphasic Carbonylation Results

SubstrateCatalystBase Concentration (M)Yield (%)Product DistributionReference
α-Methylbenzyl bromidePd-DMPPP5.0832-Phenylpropionate (major) [14]
α-Methylbenzyl bromidePd-DMPPP3.065Mixed esters and salts [14]
α-Methylbenzyl bromidePd-DMPPP7.045Side products increased [14]

The reaction conditions significantly influence the product distribution and yield [14]. At optimal aqueous base concentrations of approximately 5 M, 2-phenylpropionate ester and sodium salt are obtained in 40-83% yield [14]. Lower base concentrations favor the formation of α-methylbenzyl alcohol as a side product, while higher concentrations lead to increased formation of 2,3-diphenylbutane and asymmetric ethers [14].

The mechanism of biphasic carbonylation follows the general pathway of palladium-catalyzed carbonylation reactions [17] [19]. The process involves oxidative addition of the palladium catalyst to the organic halide, followed by carbon monoxide coordination and insertion to form an acyl-palladium complex [17]. Subsequent nucleophilic attack by water or hydroxide ions leads to the formation of the carboxylic acid or its salt [19].

Recent developments in carbonylation methodology have focused on the use of multidentate phosphine ligands and optimized reaction conditions [16]. These improvements have led to enhanced regioselectivity and increased yields of straight-chain carbonyl compounds [16]. The application of green solvents and environmentally benign reaction conditions has further expanded the utility of this approach [17].

The biphasic nature of the reaction system offers several advantages, including easy product separation and catalyst recovery [14]. The use of water as a co-solvent reduces the environmental impact of the process while maintaining high catalytic efficiency [17].

Green Chemistry Approaches in Enantioselective Synthesis

Green chemistry approaches for the enantioselective synthesis of (S)-(+)-2-phenylpropionic acid have gained significant attention as sustainable alternatives to traditional synthetic methods [20] [21] [24]. These methodologies emphasize the use of environmentally benign catalysts, renewable solvents, and energy-efficient processes while maintaining high levels of enantioselectivity [22] [23].

Enzymatic cascade biotransformations represent one of the most promising green chemistry approaches [20]. These multi-step reactions can be performed in one pot to avoid costly intermediate isolation and minimize waste generation [20]. The approach typically employs simple racemic substrates such as racemic epoxides, alcohols, or hydroxy acids to produce valuable functionalized chiral chemicals in high yields and enantiomeric excess [20].

Table 5: Green Chemistry Approaches Comparison

MethodSolvent SystemCatalyst TypeEnantiomeric Excess (%)Environmental ImpactReference
Enzymatic cascadesAqueous bufferEngineered enzymes>98Minimal [20]
Asymmetric electrosynthesisIonic liquidsChiral electrodes76-96Low [21]
Sustainable catalysisBio-based solventsRecyclable metals86-92Reduced [22]
OrganocatalysisGreen solventsOrganic catalysts70-86Moderate [23]

Asymmetric electrosynthesis has emerged as a sustainable approach that combines electrochemistry with asymmetric catalysis [21]. This method enables the selective synthesis of chiral molecules while being both atom-efficient and environmentally friendly [21] [24]. The process utilizes chiral catalysts and chiral electrodes to achieve high selectivity, with factors such as current density, potential, and solvent playing critical roles [21].

The development of sustainable catalytic systems has focused on the use of reusable catalysts and improved safety profiles [22]. Chiral phosphoric acid-rhodium acetate co-catalyzed multi-component reactions have demonstrated excellent enantioselectivities and broad substrate scope [22]. The sustainability of these methods lies in reliable scalability, improved safety, and catalyst reusability [22].

Novel catalysts designed according to green chemistry principles have shown exceptional performance in terms of selectivity, yield, and environmental impact [23]. These catalysts operate under mild conditions with reduced waste production and utilize safer solvents and renewable resources [23]. Comparative analyses with conventional catalysts highlight the superiority of green catalysts in achieving asymmetric synthesis with minimal environmental footprint [23].

The integration of green chemistry principles into catalyst development represents a paradigm shift toward more sustainable chemistry [23]. The successful application of these principles has demonstrated that high selectivity and efficiency can be achieved without compromising environmental responsibility [24]. The scalability and sustainability of these novel approaches make them particularly attractive for industrial applications [23].

XLogP3

1.9

UNII

988109NFBC

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (86.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(+)-2-phenylpropionic acid

Dates

Modify: 2023-08-15

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